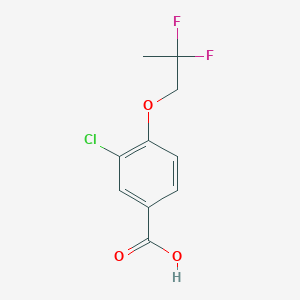

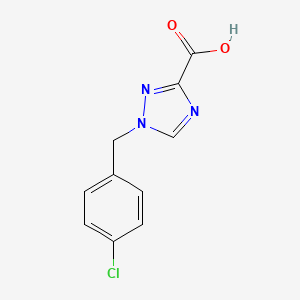

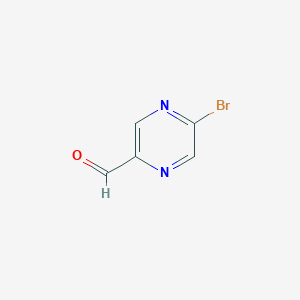

3-Chloro-4-(2,2-difluoropropoxy)benzoic acid

Übersicht

Beschreibung

“3-Chloro-4-(2,2-difluoropropoxy)benzoic acid” is a chemical compound. It is available for purchase from various chemical suppliers12. However, detailed information about this specific compound is not readily available in the public domain.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-Chloro-4-(2,2-difluoropropoxy)benzoic acid”. However, benzoic acid derivatives can often be synthesized through various methods, including nucleophilic substitution reactions3.Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. However, the specific molecular structure of “3-Chloro-4-(2,2-difluoropropoxy)benzoic acid” is not readily available in the public domain.Chemical Reactions Analysis

The chemical reactions involving “3-Chloro-4-(2,2-difluoropropoxy)benzoic acid” are not readily available. However, benzoic acid derivatives are known to participate in a variety of chemical reactions, including those involving carboxylic acid groups3.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, this specific information for “3-Chloro-4-(2,2-difluoropropoxy)benzoic acid” is not readily available.Wissenschaftliche Forschungsanwendungen

Fluorescence Probes for Reactive Oxygen Species Detection

Developing sensitive and selective probes for reactive oxygen species (ROS) in biological systems is crucial for understanding cellular processes and disease mechanisms. Analogous compounds to 3-Chloro-4-(2,2-difluoropropoxy)benzoic acid have been utilized in the synthesis of novel fluorescence probes. These probes are designed to detect highly reactive oxygen species (hROS), such as hydroxyl radicals and peroxidase intermediates, offering tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Water Purification

In environmental science, similar benzoic acid derivatives have been explored for their ability to purify water. Studies have demonstrated the effectiveness of photocatalytic processes using titanium dioxide suspensions illuminated with UV light to degrade organic pollutants, including various benzoic acid derivatives. This approach shows promise for removing contaminants from water, highlighting the potential for compounds like 3-Chloro-4-(2,2-difluoropropoxy)benzoic acid in environmental remediation (Matthews, 1990).

Synthetic Chemistry

In synthetic chemistry, halogenated benzoic acids serve as intermediates for producing various functional materials. For instance, hypervalent iodine reagents derived from similar compounds have been employed for halomethoxylation of unsaturated compounds, showcasing the versatility of these molecules in organic synthesis (Yusubov et al., 2004).

Materials Science

In materials science, derivatives of benzoic acid have been used to synthesize novel materials with specific properties. For example, polymerizable benzoic acid derivatives have been employed to create unique polymers and copolymers through ruthenium-based metathesis catalysts. These materials have potential applications in creating advanced polymers with tailored properties (Mayershofer et al., 2006).

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical and how to handle it safely. However, the SDS for “3-Chloro-4-(2,2-difluoropropoxy)benzoic acid” is not readily available.

Zukünftige Richtungen

The future directions for research on “3-Chloro-4-(2,2-difluoropropoxy)benzoic acid” could include further investigation into its synthesis, properties, and potential applications. However, specific future directions are not available in the public domain.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.

Eigenschaften

IUPAC Name |

3-chloro-4-(2,2-difluoropropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O3/c1-10(12,13)5-16-8-3-2-6(9(14)15)4-7(8)11/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJQVIKIONKZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C=C(C=C1)C(=O)O)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(2,2-difluoropropoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472432.png)

![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)